Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate, also known by its Chemical Abstracts Service (CAS) number 6119-09-1, is an organic compound characterized by its complex structure featuring a bromophenyl group and an acetylamino moiety. This compound is primarily used in scientific research and has applications in medicinal chemistry due to its potential biological activities.
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate falls under the category of benzoate esters. It is classified as a synthetic organic compound and is not listed in major chemical inventories like the European Inventory of Existing Commercial Chemical Substances (EINECS) or the United States Toxic Substances Control Act (TSCA) inventory .
The synthesis of ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents include bromobenzene, acetic anhydride, and various catalysts to facilitate the reactions.
The molecular formula for ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is , with a molecular weight of approximately 366.21 g/mol. The structure features a central benzoate group attached to an acetylamino group and a bromophenyl substituent.
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate can participate in various chemical reactions:
Reagents commonly used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction processes, and oxidizing agents such as potassium permanganate for oxidation reactions.
The mechanism of action for ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate involves its interaction with biological targets such as enzymes or receptors. The presence of the bromophenyl group may enhance binding affinity towards specific targets within biological systems, potentially leading to inhibition or modulation of their activity.
Upon administration, this compound may undergo metabolic transformations that facilitate its interaction with target proteins involved in various biochemical pathways. This could involve signal transduction pathways or gene expression modulation.
Relevant analyses indicate that this compound exhibits stability under standard laboratory conditions but should be handled with care due to potential reactivity under certain conditions .
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate has several applications in scientific research:
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is the systematic IUPAC name for this compound, reflecting its core structural elements:
Comparative examples from structural analogs:
The molecular formula C₁₇H₁₆BrNO₃ is confirmed across sources [2]. Key mass data:
| Property | Value | Structural Analog (Comparison) |
|---|---|---|
| Molecular weight | 362.218 g/mol | Ethyl 4-((4-bromophenyl)amino)benzoate (320.18 g/mol) [10] |
| Exact mass | 361.031 Da | Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate (362.2 g/mol) [2] |
| Carbon content | 56.38% | Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate (56.49% C) [9] |
Key observations:
Canonical SMILES:CCOC(=O)C1=CC=C(NC(=O)CC2=CC=C(C=C2)Br)C=C1 [7]
CCOC(=O): Ethyl ester moiety. C1=CC=C(...)C=C1: Para-substituted benzene ring. NC(=O)CC2=CC=C(Br)C=C2: Amide-linked 4-bromophenylacetyl group. Standard InChI:InChI=1S/C17H16BrNO3/c1-2-22-17(21)14-5-3-13(4-6-14)19-16(20)11-12-7-9-15(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,20) [2]
InChI Key: AVXXAPPZBCWCPL-UHFFFAOYSA-N (unique fingerprint) [2].
While direct crystallographic data for Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is unavailable, insights are drawn from analogous structures:
{⋯OC₂NH}₂ synthons, stabilizing crystal packing [6]. Computational descriptors:
| Property | Value | Implication |
|---|---|---|
| XLogP3 | 3.88 | High lipophilicity |
| Hydrogen bond acceptors | 4 | Carbonyl O, ester O, amide O [7] |
| Hydrogen bond donors | 1 | Amide N–H group [7] |
| PSA (Polar Surface Area) | 55.4 Ų | Moderate membrane permeability |
Table 2: Calculated physicochemical descriptors.
Packing influences:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8